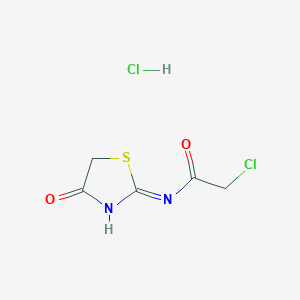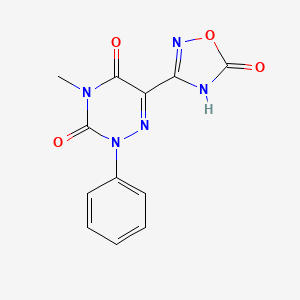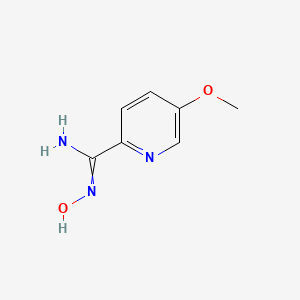
1-Phenyl-2-pyrrolidinylethylamine hcl
Descripción general
Descripción
1-Phenyl-2-pyrrolidinylethylamine HCl, also known as Phenylpiracetam, is a nootropic drug that was first developed in Russia in the 1980s. It has a molecular weight of 226.75 .
Molecular Structure Analysis
The molecular formula of 1-Phenyl-2-pyrrolidinylethylamine HCl is C12H19ClN2 . The InChI code is 1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H .Physical And Chemical Properties Analysis
1-Phenyl-2-pyrrolidinylethylamine HCl is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-Phenyl-2-pyrrolidinylethylamine HCl: is a compound that has been explored in medicinal chemistry due to its pyrrolidine ring, a common feature in bioactive molecules . This structure is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in drug design. The compound’s derivatives have been used as chiral auxiliaries in the diastereoselective synthesis of medicinal substances, potentially leading to the development of new drugs with enantioselective properties .
Agriculture
In the agricultural sector, 1-Phenyl-2-pyrrolidinylethylamine HCl and its derivatives could be used as chiral inducers or auxiliaries in the synthesis of agrochemicals. The compound’s ability to form chiral building blocks can be crucial for creating substances that interact with specific biological targets in plants or pests, enhancing the effectiveness of agricultural chemicals .
Material Science
The pyrrolidine ring present in 1-Phenyl-2-pyrrolidinylethylamine HCl is also significant in material science. It can be incorporated into polymers to enhance their properties, such as increasing thermal stability or electrical conductivity. These polymers could find applications in various industries, including electronics, coatings, and nanotechnology .
Environmental Science
In environmental science, 1-Phenyl-2-pyrrolidinylethylamine HCl may be used in the synthesis of environmentally friendly materials or chemicals. Its role as a building block for green chemistry is valuable in developing sustainable processes and materials that minimize environmental impact .
Biochemistry
The compound’s role in biochemistry is linked to its potential as a modular chiral organocatalyst. It can be used to construct catalysts that facilitate important biochemical reactions, including those involved in metabolic pathways or the synthesis of biomolecules .
Pharmacology
1-Phenyl-2-pyrrolidinylethylamine HCl: is relevant in pharmacology for its potential use in the synthesis of pharmacologically active compounds. Its pyrrolidine scaffold can be utilized to create novel drugs with specific biological activities, aiding in the treatment of various diseases .
Safety and Hazards
The safety information for 1-Phenyl-2-pyrrolidinylethylamine HCl indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 1-phenyl-2-pyrrolidinylethylamine hcl, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereocenters present in pyrrolidine scaffolds allow medicinal chemists to develop molecules with suitable configurations to fit into the ligand binding site of a target protein .
Propiedades
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJSDZLXRREOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-pyrrolidinylethylamine hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)

![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)
